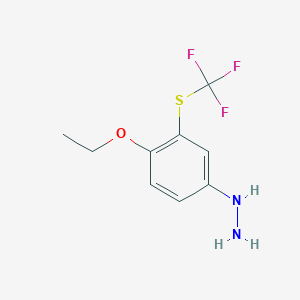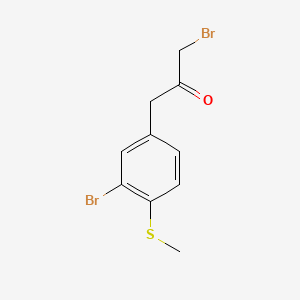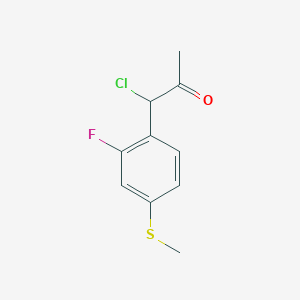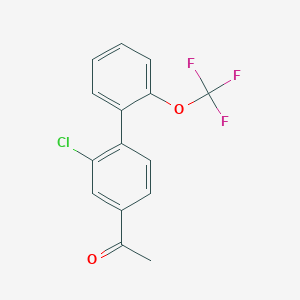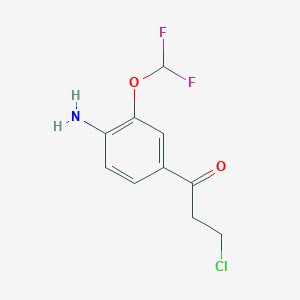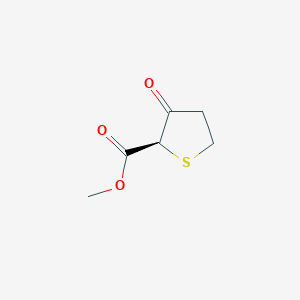
methyl (2R)-3-oxothiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxotetrahydrothiophene-2-carboxylate is an organic compound with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . It is a derivative of tetrahydrothiophene, featuring a ketone group at the third position and a carboxylate ester group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxotetrahydrothiophene-2-carboxylate can be synthesized through the reaction of 3-oxotetrahydrothiophene with methanol in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of methyl 3-oxotetrahydrothiophene-2-carboxylate involves similar reaction conditions but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-oxotetrahydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-oxotetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Methyl 4-oxotetrahydrothiophene-3-carboxylate
- Methyl thioglycolate
- Methyl 3-hydroxythiophene-2-carboxylate
Comparison: Methyl 3-oxotetrahydrothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the ketone group at the third position and the ester group at the second position allows for unique chemical transformations that are not possible with other derivatives .
Properties
Molecular Formula |
C6H8O3S |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl (2R)-3-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3/t5-/m1/s1 |
InChI Key |
TUSSXVYKOOVOID-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C(=O)CCS1 |
Canonical SMILES |
COC(=O)C1C(=O)CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


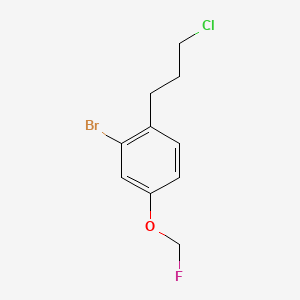
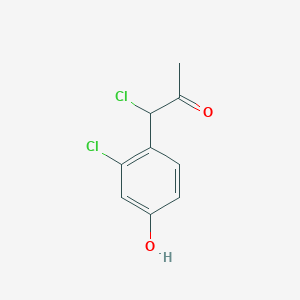
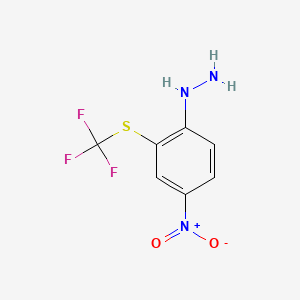
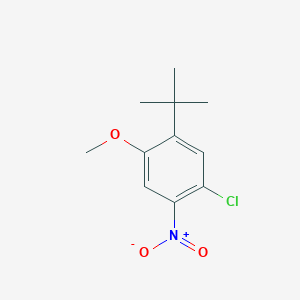
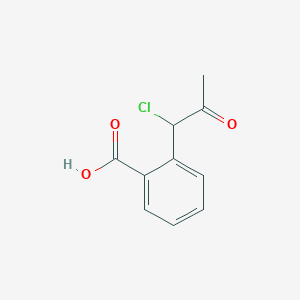

![2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14061571.png)
